molecular formula C20H20FN3O2 B7340593 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

Katalognummer: B7340593
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: PVEHZXKWBOVMTL-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is critical for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is a reversible inhibitor of BTK that binds to the enzyme's active site, preventing its activation and downstream signaling. B-cell receptor signaling is critical for the survival and proliferation of B-cells, and inhibition of this pathway by this compound leads to decreased B-cell survival and proliferation.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to have several biochemical and physiological effects. This compound blocks B-cell receptor signaling, leading to decreased activation of downstream signaling pathways such as AKT and ERK. This results in decreased B-cell survival and proliferation. This compound also inhibits the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the growth and survival of B-cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the investigation of this compound in other types of cancer, such as solid tumors. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials and to identify potential biomarkers of response to the drug.

Synthesemethoden

The synthesis of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea involves a multi-step process that includes the reaction of 4-cyano-3-fluorobenzylamine with (2S,4R)-4-phenyloxolane-2-carboxylic acid to form the corresponding amide. The amide is then treated with phosgene and subsequently reacted with 1,2-diaminopropane to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and blocks B-cell receptor signaling, leading to decreased survival and proliferation of B-cells. In vivo studies have shown that this compound exhibits potent anti-tumor activity in mouse models of CLL and NHL.

Eigenschaften

IUPAC Name

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-19-8-14(6-7-16(19)10-22)11-23-20(25)24-12-18-9-17(13-26-18)15-4-2-1-3-5-15/h1-8,17-18H,9,11-13H2,(H2,23,24,25)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHZXKWBOVMTL-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.